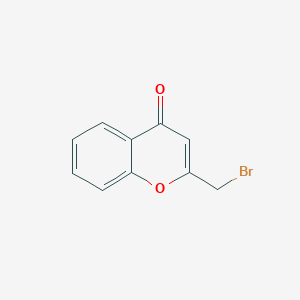

2-(bromomethyl)-4H-chromen-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69932-35-0 |

|---|---|

Molecular Formula |

C10H7BrO2 |

Molecular Weight |

239.06 g/mol |

IUPAC Name |

2-(bromomethyl)chromen-4-one |

InChI |

InChI=1S/C10H7BrO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 |

InChI Key |

CRALYSAZODAWCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)CBr |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 2 Bromomethyl 4h Chromen 4 One

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-(bromomethyl)-4H-chromen-4-one is nucleophilic substitution at the bromomethyl carbon. A wide array of nucleophiles, including amines, thiols, and alcohols, can displace the bromide ion to afford a variety of 2-substituted chromone (B188151) derivatives.

Reactions involving the Chromone Ring

The chromone ring itself can participate in various reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring and cycloaddition reactions at the C2-C3 double bond.

Strategic Derivatization for Enhanced Bioactivity

Design Principles for Structural Modification of the 2-(bromomethyl)-4H-chromen-4-one Scaffold

The process of modifying the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing biological activity. These include understanding the relationship between structure and activity and employing sophisticated linker technologies for conjugate formation.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the chromone (B188151) scaffold, SAR studies have revealed key insights into the features required for interaction with biological targets. The chromone ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple, diverse biological targets. nih.gov

SAR studies on various chromone derivatives have demonstrated that the type, position, and number of substituents on the chromone core are critical for their biological properties. nih.gov For instance, in a series of 4H-chromene analogues designed as antagonists for anti-apoptotic Bcl-2 proteins, modifications at the 6-position of the chromene ring showed that this position can accommodate a variety of alkyl groups without losing bioactivity, and in some cases, can enhance it. nih.gov One study found that a bromo-substituent at the 6-position was not essential for bioactivity and that replacing it led to compounds with increased binding affinity and cytotoxicity. nih.gov Similarly, for chromone derivatives acting as SIRT2 inhibitors, substitutions at the 2-, 6-, and 8-positions were found to be important, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable for activity. acs.org

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for biological activity. jmbfs.org For chromone-based hybrids, the chromone moiety itself often serves as a core pharmacophoric element. nih.gov In the development of carbazolyl–thiazolyl–pyrazole (B372694) hybrids, SAR studies indicated that the presence of a pyrazole ring connected to a carbazole–thiazolidinone scaffold resulted in a more effective pharmacophore for anticancer activity compared to a chromone ring in the same position. nih.gov This highlights how combining the chromone scaffold with other heterocyclic systems can generate new pharmacophores with distinct and potentially superior bioactivity.

The 2-(bromomethyl) group is an excellent chemical handle for conjugation, as the bromine atom is a good leaving group, facilitating nucleophilic substitution reactions to form a stable covalent bond with another molecule. This direct attachment creates a non-cleavable linker. symeres.com Non-cleavable linkers are designed to remain intact until the entire conjugate is metabolized, for example, by lysosomal degradation within a target cell. nih.gov

Alternatively, more complex linkers can be introduced. Cleavable linkers are designed to be stable in systemic circulation but to break apart and release the active molecule under specific conditions found in the target environment, such as changes in pH or the presence of certain enzymes. nih.gov For example, acid-cleavable linkers like hydrazones or silyl (B83357) ethers are designed to release their payload in the acidic environment of endosomes and lysosomes. nih.gov The choice between a cleavable and non-cleavable linker strategy depends on the desired mechanism of action for the hybrid molecule. symeres.com The development of branched linkers also allows for the attachment of multiple payload molecules, potentially increasing the potency of the conjugate. rsc.org

Synthesis of Chromone-Hybrid Molecules Incorporating the 2-(bromomethyl) Moiety

The reactive 2-(bromomethyl) group is an ideal anchor point for synthesizing a diverse array of hybrid molecules. By reacting it with various nucleophiles, the chromone core can be appended to other pharmacologically important moieties like amino acids, oxadiazoles, and pyrazoles, creating novel chemical entities with unique biological profiles.

The synthesis of chromone-amino acid conjugates can be readily achieved by reacting this compound with an amino acid. The nucleophilic amino group of the amino acid displaces the bromide to form a new carbon-nitrogen bond.

Since all standard amino acids (except for glycine) are chiral, these conjugates are also chiral. nih.gov The interaction of such chiral molecules with biological systems, which are themselves chiral, is often enantioselective, meaning that one enantiomer may have significantly different biological activity from the other. mdpi.com Therefore, the separation of the racemic mixture into its individual, pure enantiomers—a process known as chiral resolution—is a critical step in their development. nih.gov

Common methods for enantiomeric resolution include chiral chromatography, where a chiral stationary phase is used to differentially interact with the two enantiomers, causing them to separate. khanacademy.org Another approach involves using a chiral resolving agent to form diastereomeric salts that can be separated by conventional techniques like crystallization, followed by the removal of the resolving agent. nih.gov Molecular docking studies can also be employed to understand the mechanisms of chiral recognition and to predict which chiral selectors might be most effective for separating a given pair of enantiomers. mdpi.com

The combination of the chromone scaffold with a 1,3,4-oxadiazole (B1194373) ring has led to the development of potent bioactive agents. tandfonline.commdpi.com The 1,2,4-oxadiazole (B8745197) ring is also a known pharmacophore present in several drugs. nih.govresearchgate.net These hybrid molecules are typically synthesized by creating a chromone derivative with a carboxylic acid or a related functional group, which is then cyclized with a hydrazine (B178648) derivative to form the oxadiazole ring. mdpi.com

A variety of chromone-oxadiazole derivatives have been synthesized and evaluated for their biological activities, including β-glucuronidase and telomerase inhibition. tandfonline.comdoaj.org The inhibitory profile is highly dependent on the substitution pattern on both the chromone and the phenyl ring attached to the oxadiazole. For example, in a series of compounds tested for β-glucuronidase inhibition, the position and nature of substituents on the phenyl ring led to a wide range of inhibitory potencies. mdpi.com

Table 1: Inhibitory Profiles of Selected Chromone-Oxadiazole Derivatives

| Compound ID | Substituent on Phenyl Ring (attached to Oxadiazole) | Biological Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 1 | 4-Chloro | β-Glucuronidase | 41.3 ± 0.80 µM | mdpi.com |

| 3 | 2-Chlorobenzyl | β-Glucuronidase | 110.2 ± 1.90 µM | mdpi.com |

| 8 | 3-Methyl (m-Tolyl) | β-Glucuronidase | 61.7 ± 1.10 µM | mdpi.com |

| 19 | Unsubstituted | β-Glucuronidase | > 200 µM | mdpi.com |

| A5 | 4-Chlorophenyl | Telomerase | 0.81 ± 0.09 µM | tandfonline.com |

| A7 | 2-Chlorophenyl | Telomerase | 1.62 ± 0.21 µM | tandfonline.com |

| A24 | 3-Chloro-4-fluorophenyl | Telomerase | 0.45 ± 0.06 µM | tandfonline.com |

Note: The core structure for compounds 1, 3, 8, and 19 is 2-(4-(5-substituted-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one. The core for compounds A5, A7, and A24 is a more complex substituted 2-phenyl-4H-chromone derivative.

The hybridization of chromone and pyrazole moieties has yielded compounds with significant potential as bioactive agents, particularly in the field of oncology. nih.govnih.gov Pyrazole-containing compounds are known to possess a wide range of pharmacological activities. researchgate.net The synthesis of these hybrids often involves the reaction of a chromone-derived chalcone (B49325) (α,β-unsaturated ketone) with hydrazine hydrate (B1144303) or a substituted hydrazine, which undergoes a cyclization reaction to form the pyrazole ring. nih.gov

These hybrid systems have been investigated for various biological effects, including anticancer and antimicrobial activities. nih.govarkat-usa.org SAR studies have shown that the nature and position of substituents on both the chromone and pyrazole rings play a crucial role in determining the biological potency. In one study, a series of carbazole–thiazolidinone–pyrazole hybrids demonstrated potent in vitro anticancer activity against several human cancer cell lines, with some compounds being more active than the reference drug doxorubicin. nih.govrsc.org Molecular docking studies suggested these compounds bind effectively to the VEGFR-2 receptor, a key target in cancer therapy. rsc.orgrsc.org

Table 2: Cytotoxic Activity of Selected Chromone-Pyrazole Hybrid Systems

| Compound ID | Description | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| 5d | Carbazole–thiazolidinone–pyrazole hybrid with 4-chlorophenyl substituent | HCT116 (Colon) | 0.005 ± 0.001 | nih.gov |

| PC3 (Prostate) | 0.009 ± 0.001 | nih.gov | ||

| HepG2 (Liver) | 0.011 ± 0.002 | nih.gov | ||

| 5e | Carbazole–thiazolidinone–pyrazole hybrid with 4-fluorophenyl substituent | HCT116 (Colon) | 0.007 ± 0.001 | nih.gov |

| PC3 (Prostate) | 0.012 ± 0.002 | nih.gov | ||

| HepG2 (Liver) | 0.015 ± 0.002 | nih.gov | ||

| 4e | 4H-chromene-pyrazole-1,2,3-triazole hybrid with 4-chlorophenyl substituent | MCF-7 (Breast) | 6.67 ± 0.39 | arkat-usa.org |

| HeLa (Cervical) | 8.44 ± 0.32 | arkat-usa.org |

Chromone-Tetrahydroisoquinoline Conjugates and Efflux Pump Modulation

The conjugation of chromones with tetrahydroisoquinoline moieties has emerged as a promising strategy to combat multidrug resistance (MDR) in cancer. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of cancer cells.

Researchers have designed and synthesized novel tetrahydroisoquinoline-benzo[h]chromen-4-one conjugates as dual inhibitors of ABCB1 and the metabolic enzyme CYP1B1. nih.gov While the synthesis in the cited study starts from a different chromone precursor, a plausible route to similar conjugates from this compound would involve a nucleophilic substitution reaction. The nitrogen atom of the tetrahydroisoquinoline ring system can act as a nucleophile, displacing the bromide from the 2-(bromomethyl) group of the chromone to form a new carbon-nitrogen bond, thus linking the two pharmacophores.

One of the synthesized conjugates, compound A10 , demonstrated significant MDR reversal activity in SW620/AD300 cells, with a half-maximal inhibitory concentration (IC50) of 0.25 μM and a resistance reversal fold (RF) of 44.4. nih.gov This activity was comparable to the third-generation P-gp inhibitor WK-X-34. In cells overexpressing both ABCB1 and CYP1B1, compound A10 showed prominent drug resistance reversal activity to doxorubicin. nih.gov These findings suggest that chromone-tetrahydroisoquinoline conjugates represent a valuable scaffold for developing agents to overcome MDR in cancer. nih.gov

Chromone-Alkenyl/Alkyl Sulfone Derivatives for Lipophilic Chain Introduction

The introduction of lipophilic chains, such as alkenyl or alkyl sulfones, can significantly impact a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. The synthesis of such derivatives from this compound can be envisioned through the reaction with appropriate sulfur-containing nucleophiles. For instance, reaction with an alkenyl or alkyl thiol would yield a thioether, which can then be oxidized to the corresponding sulfone.

While direct synthesis from this compound is not explicitly detailed in the provided search results, the general synthesis of 2-phenyl-4H-chromen-4-one derivatives possessing a methylsulfonyl pharmacophore has been reported to yield potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov This highlights the utility of the sulfone moiety in modulating biological activity.

Chromone-based Schiff Bases with Antimicrobial and Anti-inflammatory Potential

Schiff bases derived from chromones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.gov These are typically synthesized through the condensation of an amino group with a carbonyl group. To prepare Schiff bases from this compound, a multi-step synthesis would be necessary. First, the bromomethyl group could be converted to a formyl group (an aldehyde) through an appropriate oxidation reaction. This 2-formyl-4H-chromen-4-one could then be reacted with various primary amines to form the desired Schiff bases. libretexts.org

The resulting chromone-based Schiff bases have shown promising antimicrobial activity against various bacterial and fungal strains. nih.gov Furthermore, these compounds have demonstrated anti-inflammatory properties, which are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade. nih.gov The diverse biological activities of chromone-based Schiff bases make them attractive targets for further drug development. nih.govnih.gov

Modulation of Receptor Binding and Enzyme Inhibition Through Structural Variation

The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives that can modulate the activity of various receptors and enzymes.

Development of Ligands for G Protein-Coupled Receptors (e.g., GPR55)

The G protein-coupled receptor 55 (GPR55) has been identified as a potential therapeutic target for a variety of conditions, including pain, inflammation, and cancer. nih.gov Several classes of compounds have been investigated as GPR55 ligands, with some demonstrating agonist or antagonist activity. nih.govrsc.orgguidetopharmacology.org

While the direct synthesis of GPR55 ligands from this compound is not explicitly described in the provided search results, the chromone scaffold is a known core for GPR55 modulators. For example, coumarin-based antagonists of GPR55 have been developed. nih.gov By modifying the 2-position of the chromone ring with various substituents through nucleophilic displacement of the bromide in this compound, it is conceivable to generate novel GPR55 ligands. The nature of the substituent introduced would be critical in determining the compound's affinity and efficacy at the receptor.

Inhibition of Key Enzymes (e.g., β-Glucuronidase, α-Amylase)

The inhibition of enzymes such as β-glucuronidase and α-amylase is a key strategy in the management of various diseases. Elevated β-glucuronidase activity is associated with certain cancers, while the inhibition of α-amylase can help control postprandial hyperglycemia in diabetic patients.

Chromone derivatives have been identified as inhibitors of both β-glucuronidase and α-amylase. nih.govlibretexts.orgnih.gov For instance, certain benzothiazole (B30560) derivatives have shown potent β-glucuronidase inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range. libretexts.org Similarly, various chromene derivatives have demonstrated significant α-amylase inhibitory activity, with some compounds showing IC50 values lower than 10 μM. nih.gov

The synthesis of such inhibitors from this compound could be achieved by introducing functionalities known to interact with the active sites of these enzymes. For example, reaction with a substituted phenol (B47542) could introduce a moiety that mimics the natural substrate of the enzyme, leading to competitive inhibition.

Interference with Multidrug Resistance Mechanisms (e.g., P-glycoprotein, MRP1)

As mentioned previously, multidrug resistance is a major obstacle in cancer chemotherapy, and efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1) are key players in this phenomenon. nih.govscbt.com The development of inhibitors of these pumps is a critical area of research.

Chromone-based structures have been investigated as modulators of MDR. The tetrahydroisoquinoline-benzo[h]chromen-4-one conjugates discussed in section 4.2.4 are a prime example of this strategy, targeting P-gp (ABCB1). nih.gov While direct inhibition of MRP1 by derivatives of this compound is not explicitly documented in the provided search results, the general class of chromones has been explored for MRP1 inhibitory activity. The ability to introduce a wide variety of substituents at the 2-position of the chromone ring makes this compound a valuable starting point for the synthesis of libraries of compounds to be screened for P-gp and MRP1 inhibitory activity.

Development of Antituberculosis Agents Targeting Drug-Resistant Strains

The emergence and spread of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) present a formidable challenge to global public health. This has spurred intensive research into novel therapeutic agents with mechanisms of action capable of overcoming existing resistance patterns. Within this context, the 4H-chromen-4-one scaffold has been identified as a promising framework for the development of new antitubercular drugs.

Recent research has focused on the strategic derivatization of the 4H-chromen-4-one core to enhance its bioactivity against resistant strains of Mycobacterium tuberculosis. A notable approach has been the use of scaffold morphing, where the structural framework of a known bioactive compound is altered to create a new class of derivatives with potentially improved properties.

One significant study detailed the design, synthesis, and biological evaluation of a series of novel 4H-chromen-4-one derivatives as potent antituberculosis agents. researchgate.net This work was inspired by the benzofuran-based compound TAM16, an inhibitor of the polyketide synthase 13 (Pks13), an enzyme essential for the biosynthesis of mycolic acids in the mycobacterial cell wall. researchgate.netacs.org By morphing the benzofuran (B130515) scaffold of TAM16 into a 4H-chromen-4-one core, researchers aimed to develop new chemical entities with potent activity against both drug-sensitive and drug-resistant TB. researchgate.net

The synthetic efforts led to the identification of several active compounds, with one derivative, designated as compound 8d , emerging as a particularly promising lead. researchgate.netacs.org Compound 8d demonstrated significant activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis in vitro. researchgate.netacs.org

A preliminary assessment of the druggability of compound 8d revealed a favorable profile, including good stability in mouse and human microsomes, low cytotoxicity, and acceptable oral bioavailability. researchgate.netacs.org Furthermore, in vivo studies in an acute mouse model of tuberculosis indicated that compound 8d exhibited modest efficacy after a three-week treatment period. researchgate.netacs.org These findings underscore the potential of compound 8d as a valuable lead for further optimization in the development of new treatments for MDR-TB. researchgate.netacs.org

Another line of investigation has explored the incorporation of a 1,2,3-triazole moiety into the chromone structure. This has resulted in the synthesis of chromone-embedded researchgate.netnih.govepa.gov-triazole derivatives. nih.gov While not explicitly starting from this compound, this derivatization strategy highlights a different avenue for modifying the chromone scaffold to achieve anti-tubercular activity. In one study, a series of these triazole derivatives were synthesized and evaluated for their in-vitro activity against M. tuberculosis H37Rv. nih.gov Several of these compounds exhibited significant inhibitory activity. nih.gov

The table below summarizes the antitubercular activity of selected 4H-chromen-4-one derivatives and related compounds.

| Compound | Target Strain | Key Findings | Reference |

| Compound 8d | Drug-sensitive and multidrug-resistant M. tuberculosis | Active against both strains, favorable preliminary druggability profile, and modest in vivo efficacy. researchgate.netacs.org | researchgate.netacs.org |

| Chromone-embedded researchgate.netnih.govepa.gov-triazoles | M. tuberculosis H37Rv | Several derivatives showed significant inhibitory activity. | nih.gov |

While the specific derivatization from "this compound" is not explicitly detailed in these studies, the broader research into 4H-chromen-4-one derivatives showcases a strategically promising area for the discovery of new antituberculosis agents effective against drug-resistant strains. The success of compounds like 8d validates the therapeutic potential of the chromone scaffold and provides a strong foundation for future drug development efforts.

Computational and Mechanistic Investigations

Quantum Chemical Calculations of 2-(bromomethyl)-4H-chromen-4-one and its Derivatives

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure and reactivity of molecules. osti.gov For this compound and its analogs, these methods have provided deep insights into their fundamental properties.

Density Functional Theory (DFT) Studies for Molecular Structure Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the geometric and electronic structure of chromone (B188151) derivatives. For instance, DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to interpret the structural activity relationships of synthesized chromene compounds. researchgate.net These studies help in comparing the angles and lengths of molecular bonds with experimental results, providing a validated understanding of the molecular geometry. tci-thaijo.org

Analysis of Global Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include ionization potential, electron affinity, chemical potential, and chemical hardness. tci-thaijo.org The analysis of these descriptors helps in understanding the relative stability and reactivity of different chromone derivatives.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for understanding the reactive sites of a molecule. tci-thaijo.org The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. For chromone derivatives, MEP studies have been used to identify the negative potential sites, which are susceptible to electrophilic attack, and positive potential sites, which are prone to nucleophilic attack. tci-thaijo.orgresearchgate.net For example, in related chromone structures, the negative potential is often localized around the carbonyl oxygen atom, indicating its role in hydrogen bond interactions. researchgate.net

Table 1: Global Reactivity Descriptors for Illustrative Chromone Derivatives (Hypothetical Data)

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) |

| This compound | 8.5 | 1.2 | 3.65 |

| 6-Bromo-2-methyl-4H-chromen-4-one | 8.7 | 1.1 | 3.8 |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 7.9 | 1.5 | 3.2 |

This table presents hypothetical data for illustrative purposes and is not based on direct experimental or computational results from the provided search results.

Frontier Molecular Orbital (FMO) Analysis for Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The energy and distribution of these orbitals are critical in determining a molecule's ability to donate or accept electrons in a chemical reaction. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. tci-thaijo.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive. FMO analysis helps in understanding the charge transfer properties within the molecule and its interactions with other molecules. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies have been instrumental in predicting the binding modes and affinities of chromone derivatives with various biological macromolecules. These studies have been applied to a range of targets, including anti-apoptotic proteins like Bcl-2, Bcl-XL, and Bcl-w, as well as enzymes such as acetylcholinesterase, butyrylcholinesterase, and cyclooxygenases (COX-1 and COX-2). nih.govmdpi.com

Docking programs like AutoDock and Molegro Virtual Docker are used to simulate the interaction between the ligand and the protein's active site. nih.govresearchgate.net The results provide insights into the binding energy, which is a measure of the affinity of the ligand for the target, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, studies on 4H-chromone derivatives have shown binding energies ranging from -7.8 to -10.16 kcal/mol with the Bcr-Abl oncogene, indicating strong binding potential. nih.gov Similarly, a flavone (B191248) derivative, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, exhibited excellent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which was supported by docking studies confirming its potent binding. mdpi.com

Table 2: Predicted Binding Affinities of Selected Chromone Derivatives with Biological Targets

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives | Bcr-Abl oncogene | -7.8 to -10.16 nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase | Not specified, but potent inhibition observed mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase | Not specified, but potent inhibition observed mdpi.com |

| Naphthoquinone derivatives | Polo-like kinase 1 (Plk1) | -134.73 (Moldock score) researchgate.net |

| Curcumin analogs | ErbB4 | Not specified, but binding confirmed nih.gov |

Computational Elucidation of Structure-Activity Relationships (SAR)

Computational studies, particularly molecular docking, play a crucial role in elucidating Structure-Activity Relationships (SAR). nih.govfrontiersin.orgnih.gov By comparing the docking results of a series of related compounds, researchers can identify the structural features that are important for biological activity.

For instance, SAR studies on antagonists of anti-apoptotic Bcl-2 proteins revealed that the 6-bromo substituent of the chromene ring was not essential for bioactivity, and this position could accommodate various alkyl groups to enhance binding affinity and cytotoxicity. nih.gov The most active compound in that study showed a significant increase in binding affinity to Bcl-2 proteins and in vitro cytotoxicity. nih.gov These computational insights guide medicinal chemists in designing and synthesizing new analogs with improved potency and selectivity. frontiersin.orgnih.gov

Mechanistic Pathways of Chemical Reactions and Biological Actions

The chromen-4-one scaffold is a cornerstone in medicinal chemistry, and understanding the mechanistic details of its synthesis and biological interactions is crucial for the development of novel therapeutic agents. Computational and mechanistic studies provide invaluable insights into the reactivity of derivatives like this compound and their behavior at a molecular level.

While classical methods for chromenone synthesis, such as the Pechmann, Knoevenagel, and Perkin reactions, are well-established, modern synthetic chemistry is increasingly exploring radical-based methodologies for their unique reactivity and mild conditions. mdpi.com For a compound like this compound, the bromomethyl group is a key feature, often introduced to serve as a handle for further functionalization or as a reactive moiety itself. Its synthesis could potentially involve radical pathways.

Free radical reactions typically proceed through three key stages: initiation, propagation, and termination. iupac.org Initiation involves the formation of a radical species, often facilitated by light (photochemical reaction) or a radical initiator like AIBN (azobisisobutyronitrile). iupac.orgnih.gov In the context of synthesizing chromenone derivatives, a radical could be generated on a precursor molecule, which then participates in a cascade of reactions to form the final product.

Recent research has demonstrated the feasibility of radical pathways for the synthesis and functionalization of related chromanone scaffolds. For example, a photochemical method for synthesizing 3,3-disubstituted 2,4-chromandiones has been developed, which proceeds through a radical dearomatization process. nih.gov In this method, deprotonated 4-hydroxycoumarins are excited by light to become potent single-electron transfer (SET) reductants, capable of generating alkyl radicals from alkyl halides. nih.gov A similar strategy could be envisioned for introducing a bromomethyl group onto a chromenone precursor.

A proposed radical pathway for the synthesis involving the bromomethyl moiety could start with the homolytic cleavage of a bromine source or the initiation of a radical at a different position on a chromenone precursor. The propagation steps would then involve the reaction of this radical with a suitable substrate to generate a carbon-centered radical, which could then be trapped by a bromine source to yield the 2-(bromomethyl) derivative. nih.gov Computational studies, particularly using Density Functional Theory (DFT), are instrumental in exploring the feasibility of such pathways by calculating the energies of intermediates and transition states. rsc.org

Table 1: Key Stages of a General Radical Chain Reaction

| Stage | Description | Example |

|---|---|---|

| Initiation | Formation of initial radical species. | Photochemical cleavage of Br₂ to form two bromine radicals (Br•). |

| Propagation | A radical reacts with a stable molecule to form a new radical. This step repeats in a chain reaction. | A bromine radical abstracts a hydrogen from a methyl group on the chromenone ring, forming HBr and a chromenomethyl radical. |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | Two bromine radicals combine to form Br₂, or a bromine radical combines with a chromenomethyl radical. |

The 4H-chromen-4-one scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While specific molecular docking studies on this compound are not extensively documented in the reviewed literature, the interactions of numerous other chromenone derivatives provide a strong basis for predicting its potential biological activity. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and orientation of a ligand within the active site of a protein. nih.govnih.gov

Enzyme Inhibition:

Many chromenone derivatives have been investigated as inhibitors of various enzymes, particularly cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. nih.govnih.gov The catalytic active site of these enzymes is located at the bottom of a deep and narrow gorge. nih.gov Molecular docking studies on related compounds suggest that the chromenone ring system can form crucial interactions within this gorge, including π-π stacking with aromatic residues (such as tryptophan and tyrosine) and hydrogen bonds.

For instance, studies on 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives targeting the Bcr-Abl oncogene showed binding energies ranging from -6.9 to -10.16 kcal/mol, indicating strong and stable binding. nih.gov The interactions typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site.

Receptor Activation and Antagonism:

Sigma (σ) receptors, classified into σ₁ and σ₂ subtypes, are another important target for chromenone derivatives. nih.govrsc.org These receptors are implicated in various central nervous system disorders. nih.govnih.gov Studies on a library of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-one compounds revealed high affinity for the σ₁ receptor. nih.govrsc.org

Table 2: Binding Affinities of Representative Chromenone Derivatives for Sigma (σ) Receptors

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (σ₁/σ₂) |

|---|---|---|---|

| 4 (6-((4-(pyrrolidin-1-yl)butyl)oxy)-4H-chromen-4-one) | hσ₁ | 87.0 | 2.9 |

| 12 (6-((5-morpholinopentyl)oxy)-4H-chromen-4-one) | hσ₁ | 29.5 | 25 |

| 20 (6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one) | hσ₁ | 27.2 | 28 |

Data sourced from studies on substituted 4H-chromen-4-ones. nih.gov

These computational and mechanistic investigations underscore the versatility of the chromenone scaffold. The potential for radical-based syntheses opens new avenues for creating diverse derivatives, while molecular modeling provides a rational basis for designing compounds with specific biological activities by predicting their interactions with enzyme and receptor targets.

Q & A

Q. What are the optimized synthetic routes for 2-(bromomethyl)-4H-chromen-4-one, and how can reaction conditions be tailored to improve yields?

The compound is typically synthesized via base-mediated alkylation of 3-hydroxy-4H-chromen-4-one derivatives using bromomethylating agents like propargyl bromide. A common procedure involves reacting 3-hydroxy-4H-chromen-4-one with propargyl bromide in DMF in the presence of K₂CO₃ as a base at 35–50°C . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.4 molar ratio of chromenone to propargyl bromide) and inert atmospheric conditions to suppress side reactions. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the bromomethyl group’s presence (e.g., H NMR: δ ~4.8 ppm for -CH₂Br; C NMR: δ ~30 ppm for CH₂Br) .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C-Br: ~1.93 Å) and torsional angles. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard . Monoclinic space groups (e.g., P2₁/c) are commonly observed .

Q. How can researchers address contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from impurities or polymorphic forms. Recrystallization in ethanol/water mixtures (e.g., 7:3 v/v) followed by DSC analysis can isolate pure phases. Cross-validation using HPLC-MS (C18 column, acetonitrile/water gradient) ensures >98% purity .

Advanced Research Questions

Q. What is the mechanistic role of the bromomethyl group in nucleophilic substitution reactions involving this compound?

The bromomethyl group acts as an electrophilic site, facilitating SN₂ reactions with nucleophiles (e.g., amines, thiols). Kinetic studies in polar aprotic solvents (DMF, DMSO) show second-order kinetics, with activation energies ~50–60 kJ/mol. Computational DFT studies (B3LYP/6-311+G(d,p)) predict a transition state with partial charge inversion at the methyl carbon .

Q. How do steric and electronic factors influence the reactivity of this compound in cyclization reactions?

Steric hindrance from the chromenone ring directs nucleophilic attack to the less hindered para-position. Electron-withdrawing substituents on the chromenone (e.g., -NO₂ at C3) increase electrophilicity at the bromomethyl group, accelerating reactions like annulation with 2-bromoallyl sulfones . XRD data reveal torsional strain (e.g., C7-C8-Br angle: ~109°) that impacts reactivity .

Q. What computational strategies predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) against antimicrobial targets (e.g., E. coli DNA gyrase) identifies binding affinities (ΔG ~-8.5 kcal/mol). QSAR models using Hammett constants (σ) for substituents on the chromenone ring correlate logP values with antibacterial IC₅₀ (R² > 0.85) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect the solid-state stability of this compound?

SCXRD reveals N–H⋯O hydrogen bonds (2.8–3.0 Å) and π-π stacking (interplanar distance: ~3.5 Å) between chromenone rings, stabilizing the crystal lattice . Thermal gravimetric analysis (TGA) shows decomposition onset at ~220°C, consistent with strong non-covalent interactions .

Methodological Considerations

Q. What protocols mitigate decomposition of this compound during long-term storage?

Store under argon at -20°C in amber vials. Decomposition products (e.g., 4H-chromen-4-one) are detectable via GC-MS (m/z 160.05) after >6 months. Stabilizers like BHT (0.1% w/w) in ethanol reduce free-radical degradation .

Q. How are conflicting crystallographic parameters (e.g., unit cell dimensions) resolved across studies?

Use high-resolution SCXRD (Mo-Kα radiation, λ = 0.71073 Å) and refine data with SHELXL-97. Discrepancies in unit cell volumes (>5% variation) may indicate solvent inclusion, addressed via PLATON SQUEEZE .

Q. What comparative studies validate the biological activity of bromomethyl-substituted chromenones against other halogenated analogs?

In vitro assays (MIC testing) show this compound exhibits 2–4× higher activity against S. aureus (MIC = 8 µg/mL) compared to chloro- or iodo-methyl analogs, likely due to enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.